molecular formula C18H21N5O2S B2788274 N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-57-1

N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2788274
CAS No.: 877815-57-1
M. Wt: 371.46
InChI Key: KOCYMEISDAXIRV-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a propyl chain at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-acetamide moiety linked to a 2-methoxyphenyl group. Its molecular formula is C₃₀H₃₃N₅O₅S₂, with a molecular weight of 575.67 g/mol .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-8-16-20-21-18(23(16)22-11-6-7-12-22)26-13-17(24)19-14-9-4-5-10-15(14)25-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCYMEISDAXIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Sulfanyl Acetamide Family

The target compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanyl-acetamide substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name/ID Molecular Formula Triazole Substituents Phenyl Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound (7i) C₃₀H₃₃N₅O₅S₂ 5-propyl, 4-(1H-pyrrol-1-yl) 2-methoxyphenyl 575.67 Antioxidant, enzyme inhibition
G856-7763 C₁₉H₂₃N₅OS 5-propyl, 4-(1H-pyrrol-1-yl) 2,3-dimethylphenyl 369.49 Not reported
OLC-12 C₂₀H₂₃N₅OS 4-ethyl, 5-(4-pyridinyl) 4-isopropylphenyl 397.50 Orco agonist (insect odorant receptor)
BE45658 C₁₉H₂₁N₅O₂S 5-propyl, 4-(1H-pyrrol-1-yl) 3-acetylphenyl 383.47 Not reported
7h (Close Analogue) C₃₁H₃₅N₅O₄S₂ 5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}, 4-phenyl 2-ethyl-6-methylphenyl 605.77 Antioxidant, enzyme inhibition

Key Findings from Comparative Studies

(a) Role of Triazole Substituents
(b) Impact of Phenyl Substituents
  • The 2-methoxy group on the phenyl ring in the target compound provides electron-donating effects, which may enhance binding to enzymes like TrxR1.
  • Analogues with halogenated phenyl groups (e.g., 476485-90-2 in ) exhibit higher molecular weights and altered pharmacokinetic profiles due to increased polarity.

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